Cas no 1807882-47-8 (3H-1,2,4-Triazol-3-one, 4-ethyl-2,4-dihydro-5-[(2S,3S)-tetrahydro-3-phenyl-2-furanyl]-)
3H-1,2,4-Triazol-3-one, 4-ethyl-2,4-dihydro-5-[(2S,3S)-tetrahydro-3-phenyl-2-furanyl]- Chemical and Physical Properties
Names and Identifiers
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- 3H-1,2,4-Triazol-3-one, 4-ethyl-2,4-dihydro-5-[(2S,3S)-tetrahydro-3-phenyl-2-furanyl]-
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- Inchi: 1S/C14H17N3O2/c1-2-17-13(15-16-14(17)18)12-11(8-9-19-12)10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3,(H,16,18)/t11-,12-/m0/s1
- InChI Key: NVZNGTHTZCQDFN-RYUDHWBXSA-N
- SMILES: N1=C([C@@H]2[C@H](C3=CC=CC=C3)CCO2)N(CC)C(=O)N1
3H-1,2,4-Triazol-3-one, 4-ethyl-2,4-dihydro-5-[(2S,3S)-tetrahydro-3-phenyl-2-furanyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-158572-0.05g |
4-ethyl-3-[(2S,3S)-3-phenyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one |
1807882-47-8 | 0.05g |
$816.0 | 2023-06-08 | ||
| Enamine | EN300-158572-0.1g |
4-ethyl-3-[(2S,3S)-3-phenyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one |
1807882-47-8 | 0.1g |
$855.0 | 2023-06-08 | ||
| Enamine | EN300-158572-0.25g |
4-ethyl-3-[(2S,3S)-3-phenyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one |
1807882-47-8 | 0.25g |
$893.0 | 2023-06-08 | ||
| Enamine | EN300-158572-0.5g |
4-ethyl-3-[(2S,3S)-3-phenyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one |
1807882-47-8 | 0.5g |
$933.0 | 2023-06-08 | ||
| Enamine | EN300-158572-1.0g |
4-ethyl-3-[(2S,3S)-3-phenyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one |
1807882-47-8 | 1g |
$971.0 | 2023-06-08 | ||
| Enamine | EN300-158572-2.5g |
4-ethyl-3-[(2S,3S)-3-phenyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one |
1807882-47-8 | 2.5g |
$1903.0 | 2023-06-08 | ||
| Enamine | EN300-158572-5.0g |
4-ethyl-3-[(2S,3S)-3-phenyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one |
1807882-47-8 | 5g |
$2816.0 | 2023-06-08 | ||
| Enamine | EN300-158572-10.0g |
4-ethyl-3-[(2S,3S)-3-phenyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one |
1807882-47-8 | 10g |
$4176.0 | 2023-06-08 | ||
| Enamine | EN300-158572-50mg |
4-ethyl-3-[(2S,3S)-3-phenyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one |
1807882-47-8 | 50mg |
$816.0 | 2023-09-24 | ||
| Enamine | EN300-158572-100mg |
4-ethyl-3-[(2S,3S)-3-phenyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one |
1807882-47-8 | 100mg |
$855.0 | 2023-09-24 |
3H-1,2,4-Triazol-3-one, 4-ethyl-2,4-dihydro-5-[(2S,3S)-tetrahydro-3-phenyl-2-furanyl]- Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 3H-1,2,4-Triazol-3-one, 4-ethyl-2,4-dihydro-5-[(2S,3S)-tetrahydro-3-phenyl-2-furanyl]-
Introduction to 3H-1,2,4-Triazol-3-one, 4-ethyl-2,4-dihydro-5-[(2S,3S)-tetrahydro-3-phenyl-2-furanyl] and Its Significance in Modern Chemical Biology
The compound with the CAS number 1807882-47-8, identified as 3H-1,2,4-Triazol-3-one, 4-ethyl-2,4-dihydro-5-[(2S,3S)-tetrahydro-3-phenyl-2-furanyl], represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This molecule belongs to the triazolone class, a structural motif renowned for its broad spectrum of biological activities. The presence of an ethyl substituent at the 4-position and a complex chiral furanyl group at the 5-position introduces unique stereochemical and electronic properties, making it a subject of intense interest in medicinal chemistry.
Recent advancements in chemical biology have highlighted the importance of triazolone derivatives in modulating various biological pathways. These compounds often exhibit potent interactions with biological targets due to their ability to engage multiple binding sites simultaneously. The specific configuration of the (2S,3S)-tetrahydro-3-phenyl-2-furanyl moiety in this compound is particularly noteworthy, as it introduces a high degree of stereoselectivity—a critical factor in drug design. This stereochemical complexity is often associated with enhanced binding affinity and selectivity against biological receptors.
The 4-ethyl group further contributes to the molecule's pharmacophoric features by influencing its solubility and metabolic stability. In drug development pipelines, such structural elements are meticulously optimized to achieve desired pharmacokinetic profiles. The synthesis of this compound involves multi-step organic transformations, including cyclization reactions that form the core triazolone ring system. The integration of the furanyl group adds another layer of synthetic challenge but also enhances the compound's potential therapeutic relevance.
Current research in medicinal chemistry increasingly emphasizes the role of chiral auxiliaries and stereocontrol in designing novel therapeutics. The chiral center present in the (2S,3S)-tetrahydro-3-phenyl-2-furanyl moiety is a prime example of how stereochemistry can dictate biological activity. Studies have shown that enantiomeric differences in triazolone derivatives can lead to vastly different pharmacological outcomes, underscoring the need for precise stereochemical control during synthesis.
The biological activity of 3H-1,2,4-Triazol-3-one, 4-ethyl-2,4-dihydro-5-[(2S,3S)-tetrahydro-3-phenyl-2-furanyl] has been explored in several preclinical studies. Initial investigations suggest that it may interact with enzymes and receptors involved in inflammatory pathways. The triazolone core is known to exhibit inhibitory effects on certain kinases and other enzymes implicated in diseases such as cancer and autoimmune disorders. The ethyl substituent at the 4-position appears to modulate these interactions by influencing electronic distributions across the molecule.
The furanyl group at the 5-position adds another dimension to its potential therapeutic applications. Furans are well-documented scaffolds in drug discovery due to their ability to engage hydrophobic pockets in biological targets. The phenyl ring within this moiety further enhances hydrophobic interactions, potentially improving membrane permeability—a crucial factor for oral bioavailability. Such structural features make this compound an attractive candidate for further development as an active pharmaceutical ingredient (API).
In vitro studies have demonstrated promising results regarding the compound's interaction with model biological systems. Its ability to inhibit specific enzymatic activities without significant off-target effects is a desirable characteristic in drug design. Moreover, preliminary toxicology studies indicate that it exhibits moderate solubility and stability under physiological conditions, suggesting potential for further clinical investigation.
The synthesis of CAS no 1807882-47-8 involves sophisticated organic methodologies that highlight advancements in synthetic chemistry. Techniques such as asymmetric hydrogenation and stereoselective cyclizations are employed to construct the complex furanyl group with high enantiomeric purity. These synthetic strategies not only showcase the ingenuity of modern chemical synthesis but also pave the way for scalable production processes if future clinical development proceeds successfully.
As our understanding of disease mechanisms continues to evolve, compounds like 3H-1,2,4-Triazol-3-one, 4-ethyl-2,4-dihydro-5-[(2S,3S)-tetrahydro-3-phényl-furanoyl] will play an increasingly pivotal role in therapeutic innovation. Their unique structural features—combining heterocyclic cores with sophisticated stereochemistry—offer a rich foundation for designing next-generation drugs. Future research may explore analogs derived from this scaffold to optimize potency and selectivity further.
The integration of computational methods into drug discovery has accelerated the identification of promising candidates like this one. Molecular modeling techniques allow researchers to predict binding affinities and interactions before experimental validation—a critical step in reducing attrition rates during drug development. Such computational approaches are particularly valuable when dealing with complex molecules like triazolone derivatives that require precise stereochemical control.
In conclusion,CAS no 1807882 -47 -8 represents a compelling example of how structural complexity can be leveraged to develop novel therapeutics with significant biological activity. Its unique combination of functional groups—triazolone core,(2S,3S)-tetrahydro - 3 - phenyl - 2 - furanyl moiety,and 4 - ethyl substituent—makes it a promising candidate for further exploration in chemical biology and pharmaceutical research. As our knowledge base expands and synthetic methodologies advance,this class of compounds will undoubtedly continue to contribute significantly to medical innovation.
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